molecular formula C11H11NO3 B11893810 Methyl 8-methoxyindolizine-7-carboxylate

Methyl 8-methoxyindolizine-7-carboxylate

Cat. No.: B11893810
M. Wt: 205.21 g/mol
InChI Key: QNXQBZMOUAHXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylacetate with ethane-1,2-diol and 3-phenylpropioaldehyde to form the indolizine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis procedures to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and functional group modifications under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxyindolizine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Methyl 8-methoxyindolizine-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The molecular interactions often involve hydrogen bonding, π-π interactions, and electrostatic interactions with the active site of the target enzyme .

Comparison with Similar Compounds

Uniqueness: Methyl 8-methoxyindolizine-7-carboxylate is unique due to its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 8-methoxyindolizine-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-10-8(11(13)15-2)5-7-12-6-3-4-9(10)12/h3-7H,1-2H3

InChI Key

QNXQBZMOUAHXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.